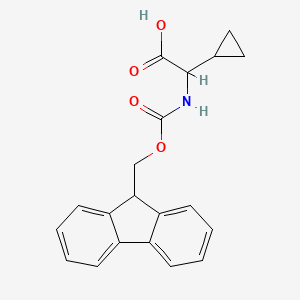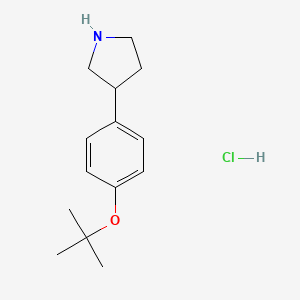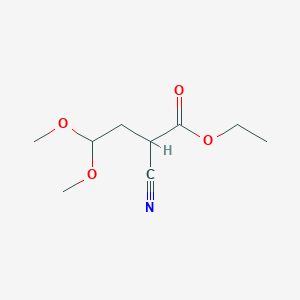![molecular formula C11H16N2O3S B1441092 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol CAS No. 1220033-78-2](/img/structure/B1441092.png)
1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol” has been reported. For instance, a series of tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone structure were designed, synthesized, and evaluated for antiproliferative activity against human cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Antitrypanosomal Applications
Research led by Veale et al. (2019) explored antiplasmodial 2-aminopyridines for their potential as antitrypanosomal agents, identifying structural features important for activity against Trypanosoma brucei. This study highlights the utility of compounds with methylsulfonyl phenyl groups in developing treatments for parasitic infections (Veale et al., 2019).
Synthetic Methodologies
Liang Wen-jun (2007) demonstrated the improved synthesis of compounds via sulfonylation reactions, which are relevant to the synthesis of compounds like 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol, showcasing advancements in synthetic efficiency and yield (Liang Wen-jun, 2007).
Heterocycle Development
Studies have focused on the synthesis of heterocycles from amino alcohols and vinyl sulfones, highlighting the versatility of compounds with sulfone moieties in generating bioactive molecules. The research by Back, Parvez, and Zhai (2003) provides insights into synthesizing substituted pyrrolidines, relevant to the structural motif of the compound (Back, Parvez, & Zhai, 2003).
Molecular Conformations and Hydrogen Bonding
Research by Sagar et al. (2017) on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural similarities with sulfone and pyrrolidine components, discusses their molecular conformations and hydrogen bonding, providing insights into the structural analysis of similar compounds (Sagar et al., 2017).
Biochemische Analyse
Biochemical Properties
1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response . The nature of these interactions includes inhibition of enzyme activity, which can lead to reduced production of pro-inflammatory mediators.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, it can alter the expression of genes involved in apoptosis and cell proliferation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of COX enzymes, leading to their inhibition and subsequent reduction in the synthesis of prostaglandins . This inhibition is crucial for its anti-inflammatory effects. Furthermore, it can modulate the activity of transcription factors such as NF-κB, resulting in altered gene expression patterns that contribute to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic and pharmacodynamic profiles.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The compound’s localization and accumulation in specific tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular processes such as protein synthesis and energy metabolism.
Eigenschaften
IUPAC Name |
1-(3-amino-4-methylsulfonylphenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(15,16)11-3-2-8(6-10(11)12)13-5-4-9(14)7-13/h2-3,6,9,14H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSHVCKRSZJSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCC(C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225610 | |
| Record name | 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-78-2 | |
| Record name | 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















